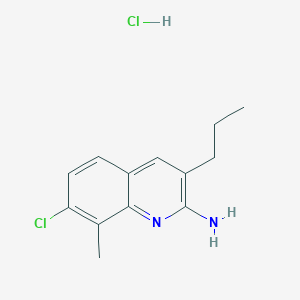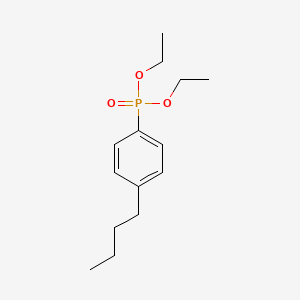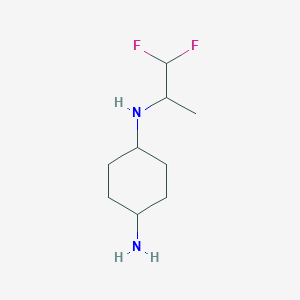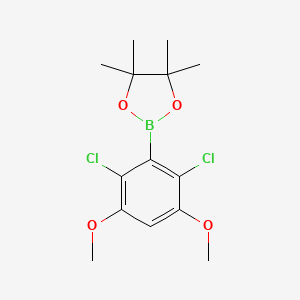
2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride typically involves the reaction of 7-chloro-8-methylquinoline with propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-chloroquinoline: Lacks the methyl and propyl groups, resulting in different chemical properties.
8-Methylquinoline: Does not have the amino and chloro substituents, leading to distinct reactivity.
3-Propylquinoline: Missing the amino and chloro groups, affecting its biological activity.
Uniqueness
2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1172247-54-9 |
|---|---|
Molecular Formula |
C13H16Cl2N2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
7-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15ClN2.ClH/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |
InChI Key |
DDQYUVZLQWZLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)

![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)


![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)





